REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=O)[NH:8][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[NH:8][C:4]2[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:5]=2[N:6]=1
|
Name
|
|
Quantity
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13.1 g
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Type
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reactant
|
Smiles
|
CC1=CC2=C(NC(N2)=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated up
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Type
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CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
After that the dried hydrogen chloride was bubbled through inlet gas-pipe into the reaction mixture
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Type
|
ADDITION
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Details
|
Mixture of ice and water (250 ml)
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Type
|
ADDITION
|
Details
|
was added to residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled by cold water
|
Type
|
FILTRATION
|
Details
|
filtered crude 2-chloro-6-methyl-1H-benzimidazole
|
Type
|
CUSTOM
|
Details
|
White powder was crystallized from aqueous methanol (water-methanol: 1:1, 200 ml)
|
Type
|
WASH
|
Details
|
washed by aqueous methanol
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator under phosphorous oxide in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=C(N1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |